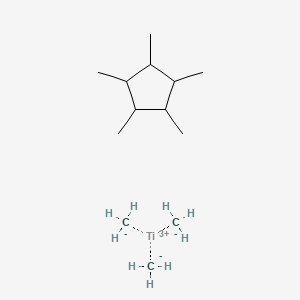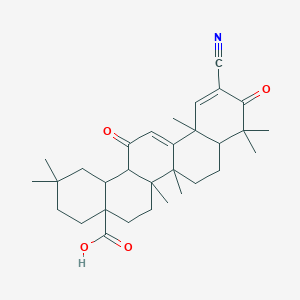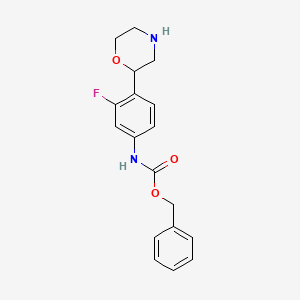![molecular formula C22H36P2 B15286032 1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene](/img/structure/B15286032.png)
1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-duphos, (S,S)-, also known as (S,S)-1,2-bis(2,5-diethylphospholano)benzene, is a chiral ligand used in asymmetric synthesis. It belongs to the class of organophosphorus compounds and is known for its high enantioselectivity in catalytic reactions. The compound is particularly effective in asymmetric hydrogenation reactions, making it valuable in the production of single-enantiomer compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl-duphos, (S,S)-, can be synthesized from the corresponding chiral diol through a series of steps. The process involves the conversion of the chiral diol to a cyclic sulfate, followed by reaction with lithiated phenylbisphosphine . The synthetic route ensures the formation of the desired chiral ligand with high purity.
Industrial Production Methods: In industrial settings, the production of ethyl-duphos, (S,S)-, involves scaling up the laboratory synthesis methods. The process is optimized to achieve high yields and purity, ensuring the ligand’s effectiveness in catalytic applications. The large-scale production also focuses on minimizing byproducts and waste, making the process environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl-duphos, (S,S)-, primarily undergoes asymmetric hydrogenation reactions. It is used as a ligand in metal complexes, which catalyze the reduction of various substrates, including enamides, ketones, and imines .
Common Reagents and Conditions: The common reagents used in reactions involving ethyl-duphos, (S,S)-, include rhodium and ruthenium metal complexes. The reactions are typically carried out under hydrogen gas at controlled temperatures and pressures. The ligand’s high enantioselectivity ensures the formation of chiral products with high enantiomeric excess .
Major Products Formed: The major products formed from reactions involving ethyl-duphos, (S,S)-, include chiral amines, amino acids, and other enantioenriched compounds. These products are valuable in various fields, including pharmaceuticals and fine chemicals .
Applications De Recherche Scientifique
Ethyl-duphos, (S,S)-, has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of chiral compounds, which are essential in the development of pharmaceuticals and agrochemicals. In biology, the ligand is used in the study of enzyme mechanisms and the development of enzyme inhibitors. In medicine, ethyl-duphos, (S,S)-, is used in the synthesis of drugs with high enantiomeric purity, improving their efficacy and reducing side effects. In industry, the ligand is used in the production of fine chemicals and materials with specific chiral properties .
Mécanisme D'action
The mechanism of action of ethyl-duphos, (S,S)-, involves its role as a chiral ligand in metal-catalyzed reactions. The ligand coordinates with metal centers, such as rhodium or ruthenium, forming highly active catalytic complexes. These complexes facilitate the asymmetric hydrogenation of substrates, leading to the formation of chiral products. The ligand’s unique structure allows for precise control over the reaction’s stereochemistry, ensuring high enantioselectivity .
Comparaison Avec Des Composés Similaires
Ethyl-duphos, (S,S)-, is compared with other chiral ligands, such as DIOP, DIPAMP, and CHIRAPHOS. While these ligands are also used in asymmetric synthesis, ethyl-duphos, (S,S)-, is known for its superior enantioselectivity and efficiency in catalytic reactions. The ligand’s unique structure, with two 2,5-alkyl-substituted phospholane rings connected by a 1,2-phenyl bridge, provides distinct advantages in terms of reactivity and selectivity .
List of Similar Compounds:- DIOP (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
- DIPAMP (1,2-Bis(diphenylphosphino)ethane)
- CHIRAPHOS (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane)
- BPE (Bis(dimethylphospholano)ethane)
Propriétés
IUPAC Name |
1-[2-(2,5-diethylphospholan-1-yl)phenyl]-2,5-diethylphospholane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36P2/c1-5-17-13-14-18(6-2)23(17)21-11-9-10-12-22(21)24-19(7-3)15-16-20(24)8-4/h9-12,17-20H,5-8,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVCHDNSTMEUCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1C2=CC=CC=C2P3C(CCC3CC)CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15285956.png)
![[2-(6-Acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-methylsulfonyloxyethyl] benzoate](/img/structure/B15285957.png)
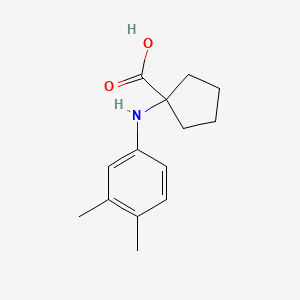
![4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate](/img/structure/B15285972.png)
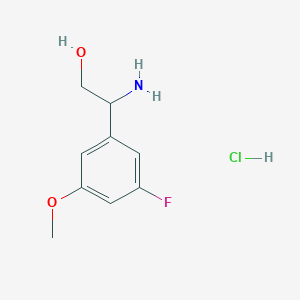
![2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15285990.png)
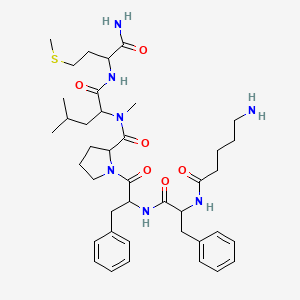

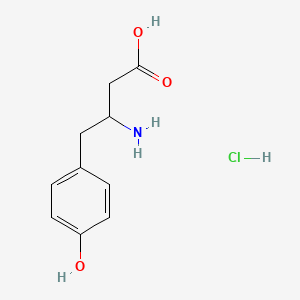
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)
